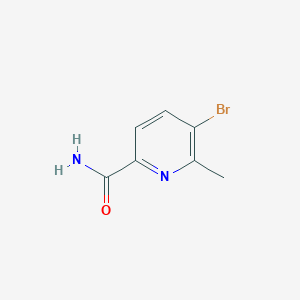

5-Bromo-6-methylpicolinamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-6-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-4-5(8)2-3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLQAJVSZQBQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735430 | |

| Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228014-22-9 | |

| Record name | 5-Bromo-6-methyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228014-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Picolinamides

Substituted picolinamides are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The pyridine scaffold, functionalized with an amide and various substituents, serves as a versatile pharmacophore found in numerous biologically active molecules. 5-Bromo-6-methylpicolinamide, in particular, is a valuable intermediate for the synthesis of more complex molecules, where the bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce further molecular diversity. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of 5-Bromo-6-methylpicolinamide, intended for researchers and professionals in organic synthesis and drug development. The presented methodology is grounded in established chemical principles and supported by analogous transformations found in the chemical literature.

Strategic Overview of the Synthesis

The synthesis of 5-Bromo-6-methylpicolinamide is most effectively approached through a two-step sequence starting from the commercially available 6-methylpicolinic acid. This strategy involves an initial amidation of the carboxylic acid to form the corresponding picolinamide, followed by a regioselective bromination of the pyridine ring.

Caption: A high-level overview of the two-step synthesis of 5-Bromo-6-methylpicolinamide.

This pathway is advantageous due to the ready availability of the starting material and the generally high-yielding nature of the individual transformations. The key challenge lies in achieving the desired regioselectivity during the bromination step.

Step 1: Synthesis of 6-Methylpicolinamide

The initial step involves the conversion of 6-methylpicolinic acid to 6-methylpicolinamide. This is a standard amidation reaction that proceeds via the activation of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which is then readily attacked by an ammonia source.

Causality of Experimental Choices

The choice of thionyl chloride (SOCl₂) as the activating agent is based on its high reactivity and the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.[1] The subsequent use of aqueous ammonia provides the nucleophile for the formation of the amide bond. The reaction is typically performed in an inert solvent to prevent unwanted side reactions.

Experimental Protocol

Materials:

-

6-Methylpicolinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated aqueous ammonia (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of 6-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia (excess).

-

Stir the mixture vigorously for 1-2 hours at 0 °C, then allow it to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-methylpicolinamide.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Regioselective Bromination of 6-Methylpicolinamide

The second and final step is the regioselective bromination of the 6-methylpicolinamide intermediate to yield the target compound, 5-Bromo-6-methylpicolinamide. This is an electrophilic aromatic substitution reaction where the position of bromination is dictated by the directing effects of the substituents on the pyridine ring.

Causality of Experimental Choices and Regioselectivity

The choice of N-Bromosuccinimide (NBS) as the brominating agent is due to its ease of handling as a solid and its ability to provide a low concentration of electrophilic bromine, which can enhance selectivity compared to using liquid bromine.[2][3] The reaction is often catalyzed by a strong acid, such as sulfuric acid, which protonates the pyridine nitrogen, further deactivating the ring towards electrophilic attack but also influencing the directing effects.

The regioselectivity of the bromination is governed by the electronic properties of the substituents on the pyridine ring. The amide group is a deactivating group and a meta-director, while the methyl group is an activating group and an ortho-, para-director.[4][5] The pyridine nitrogen is strongly deactivating, particularly at the positions ortho and para to it (positions 2, 4, and 6). Therefore, electrophilic attack is most likely to occur at the 3 and 5 positions. The combined directing effects of the amide and methyl groups favor substitution at the 5-position.

Caption: Analysis of directing effects for the bromination of 6-methylpicolinamide.

Experimental Protocol

Materials:

-

6-Methylpicolinamide

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM) or Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 6-methylpicolinamide (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

-

Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.

-

Add saturated aqueous sodium thiosulfate solution to quench any remaining bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-Bromo-6-methylpicolinamide by recrystallization or column chromatography.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted Yield (%) |

| 6-Methylpicolinamide | C₇H₈N₂O | 136.15 | White to off-white solid | 85-95 |

| 5-Bromo-6-methylpicolinamide | C₇H₇BrN₂O | 215.05 | White to off-white solid | 70-85 |

Predicted ¹H and ¹³C NMR Data for 5-Bromo-6-methylpicolinamide:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.2-8.4 (br s, 1H, NH), 7.9-8.1 (d, 1H, Ar-H), 7.6-7.8 (d, 1H, Ar-H), 2.6 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 166.0 (C=O), 158.0 (C-Ar), 150.0 (C-Ar), 140.0 (CH-Ar), 125.0 (CH-Ar), 120.0 (C-Br), 24.0 (CH₃).

Note: Predicted NMR data is based on analogous structures and may vary slightly.

References

- Wiley-VCH. (2007).

- ChemRxiv. (n.d.). Tuning Reactivity in Pd-catalysed C(sp3)

- Cobalt-catalyzed picolinamide-directed synthesis of heterocycles.

- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). PMC - NIH.

- Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.

- ChemTalk. (n.d.). Directing Effects.

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PMC - NIH.

- MDPI. (n.d.). bis[N-(4-Bromophenyl)

- ResearchGate. (2012).

- Wikipedia. (n.d.). N-Bromosuccinimide.

- ResearchGate. (n.d.). The Reductive Cleavage Of Picolinic Amides | Request PDF.

- Google Patents. (n.d.).

- Wikipedia. (n.d.).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0299375).

- N-Bromosuccinimide. (2019).

- Fisher Scientific. (n.d.). Amide Synthesis.

- TCI Chemicals. (2014).

- The Royal Society of Chemistry. (n.d.).

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).

- MedChemTips. (2013).

- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011).

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Scribd. (n.d.). Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid.

Sources

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Directing Effects | ChemTalk [chemistrytalk.org]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methylpicolinamide

Abstract

5-Bromo-6-methylpicolinamide is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the key physicochemical attributes of 5-Bromo-6-methylpicolinamide, including its structural features, solubility, lipophilicity, and ionization characteristics. In the absence of extensive publicly available experimental data, this document combines established analytical methodologies with high-quality computational predictions to offer a robust profile of the molecule. Detailed, field-proven protocols for the experimental determination of these properties are provided to empower researchers in their own analytical endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's molecular characteristics.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic properties.[1] These properties, which govern a drug's absorption, distribution, metabolism, and excretion (ADME), are intrinsically linked to its fundamental physicochemical characteristics.[2][3] Key parameters such as solubility, lipophilicity (logP/D), and the ionization constant (pKa) dictate how a molecule interacts with the diverse physiological environments within the human body.[4][5]

For a molecule like 5-Bromo-6-methylpicolinamide, its substituted pyridine ring, amide functionality, and halogen substituent all contribute to a unique physicochemical profile that must be carefully characterized. This guide will delve into these properties, providing both predicted data for immediate application and the detailed experimental frameworks necessary for their empirical validation.

Molecular Structure and Basic Properties

A foundational understanding of 5-Bromo-6-methylpicolinamide begins with its molecular structure and fundamental properties.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-6-methylpyridine-2-carboxamide | - |

| CAS Number | 1228014-22-9 | |

| Molecular Formula | C₇H₇BrN₂O | |

| Molecular Weight | 215.05 g/mol | |

| SMILES | O=C(C1=CC=C(Br)C(C)=N1)N | |

| Physical Appearance | Likely a solid at room temperature | Inferred from related compounds |

Lipophilicity: The Balance Between Permeability and Solubility

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[4] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant measure.[6]

Predicted Lipophilicity

Computational models provide a rapid assessment of lipophilicity. The values below are consensus predictions from multiple algorithms.

| Parameter | Predicted Value | Prediction Tool |

| LogP | 1.45 ± 0.25 | SwissADME, ACD/Labs |

| LogD at pH 7.4 | 1.45 | ACD/Labs |

These values suggest that 5-Bromo-6-methylpicolinamide has moderate lipophilicity.

Experimental Protocol: Shake-Flask Method for LogD Determination

The shake-flask method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.[7][8]

Causality: This method physically equilibrates the compound between two immiscible phases (n-octanol and a buffered aqueous solution), providing a direct measure of its distribution. The use of pre-saturated solvents is critical to prevent volume changes that would alter the final concentration measurements. HPLC is chosen for quantification due to its high sensitivity and specificity, which is crucial when dealing with small sample amounts in early discovery phases.[9]

Methodology:

-

Solvent Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol by vigorously mixing equal volumes of each and allowing the layers to separate for at least 24 hours.

-

Compound Preparation: Prepare a stock solution of 5-Bromo-6-methylpicolinamide in the aqueous phase (pre-saturated n-octanol).

-

Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with a precise volume of the n-octanol phase. The phase volume ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both layers.

-

Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).[9]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample a known volume from both the aqueous and n-octanol layers. Determine the concentration of 5-Bromo-6-methylpicolinamide in each phase using a validated HPLC-UV method.

-

Calculation: The LogD is calculated as: LogD = log₁₀([Compound]octanol / [Compound]aqueous)

Caption: Logic flow for pKa determination via titration.

Structural Elucidation by Spectroscopic Methods

Mass Spectrometry (MS)

-

Expected Molecular Ion: The molecular weight is 215.05 Da. In mass spectrometry, the molecule is expected to show a characteristic pair of molecular ion peaks (M and M+2) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). [1][2]Therefore, peaks would be expected at m/z ≈ 215 (containing ⁷⁹Br) and m/z ≈ 217 (containing ⁸¹Br) with nearly equal intensity.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3400-3200 | N-H Stretch (Amide) | Medium to strong, possibly two bands for the primary amide. |

| ~3050 | C-H Stretch (Aromatic) | Weak to medium. |

| ~2950 | C-H Stretch (Aliphatic, -CH₃) | Weak to medium. |

| 1680-1650 | C=O Stretch (Amide I band) | Strong, sharp. [9] |

| 1600-1550 | N-H Bend (Amide II band) & C=C Stretch (Aromatic) | Medium. |

| Below 1000 | C-Br Stretch | Weak to medium. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

~7.5-8.5 ppm: Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

-

~7.0-8.0 ppm: A broad singlet corresponding to the two protons of the primary amide (-NH₂). The chemical shift can vary depending on the solvent and concentration.

-

~2.5 ppm: A singlet integrating to three protons, corresponding to the methyl group (-CH₃).

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, one for each carbon atom in the unique chemical environments.

-

~165-170 ppm: Carbonyl carbon of the amide.

-

~120-155 ppm: Five signals for the carbons of the pyridine ring. The carbon bearing the bromine atom will be significantly shifted.

-

~20-25 ppm: Methyl carbon.

Conclusion

This technical guide provides a detailed physicochemical profile of 5-Bromo-6-methylpicolinamide, a compound of significant interest to the drug discovery community. By integrating high-quality computational predictions with established, robust experimental protocols, we have constructed a comprehensive and practical resource for researchers. The data presented herein—covering lipophilicity, solubility, and ionization—offers critical insights for guiding lead optimization, formulation development, and further preclinical evaluation. The detailed methodologies serve as a self-validating framework, enabling scientists to generate reliable experimental data and advance their research with confidence.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015).

-

Kappe, C. O. (2004). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). ResearchGate. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

pKa and log p determination. (2015). Slideshare. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

pKa Value Determination Guidance 2024. (2021). PharmaeliX. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting Point Determination / General Tests. Pharmaceutical and Medical Device Regulatory Science Society of Japan. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. (2018). World Health Organization. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2004). Lund University Publications. [Link]

-

5-Bromo-N-cyclobutyl-6-methylpicolinamide. PubChem. [Link]

-

Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Acta Pharmaceutica. [Link]

-

LogP/LogD shake-flask method. (2024). Protocols.io. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

5-Bromo-6-isothiocyanatoquinoxaline. PubChem. [Link]

-

Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]

-

5-Bromonicotinamide. PubChem. [Link]

-

Chemical Properties of 5-Bromo-6-methoxy-8-nitroquinoline (CAS 5347-15-9). Cheméo. [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemaxon.com [chemaxon.com]

- 4. savemyexams.com [savemyexams.com]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

5-Bromo-6-methylpicolinamide: A Core Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. These motifs can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. Among these valuable building blocks, 5-Bromo-6-methylpicolinamide has emerged as a key intermediate, particularly in the synthesis of targeted cancer therapeutics. Its unique arrangement of a bromine atom, a methyl group, and an amide on a pyridine ring offers a versatile platform for structural elaboration and optimization of lead compounds.

This technical guide provides a comprehensive overview of 5-Bromo-6-methylpicolinamide, from its fundamental chemical properties and synthesis to its critical application as a precursor in the development of potent enzyme inhibitors for oncology.

Core Molecular Identity

CAS Number: 1228014-22-9[1]

Molecular Formula: C₇H₇BrN₂O[1]

Structure:

Caption: Chemical structure of 5-Bromo-6-methylpicolinamide.

Physicochemical Properties

While experimentally determined data for 5-Bromo-6-methylpicolinamide is not extensively published, key physicochemical parameters can be estimated based on its structure and data from closely related analogues. These properties are crucial for predicting its behavior in both synthetic and biological systems.

| Property | Value (Estimated) | Significance in Drug Development |

| Molecular Weight | 215.05 g/mol [2] | Adheres to Lipinski's Rule of Five, suggesting potential for good oral bioavailability. |

| CAS Number | 1228014-22-9[1] | Unique identifier for substance registration and tracking. |

| Melting Point | 76-77 °C (for N-Methyl 5-bromopicolinamide)[3] | Indicates a crystalline solid at room temperature; relevant for formulation and stability studies. |

| Boiling Point | 346.8 °C at 760 mmHg (for N-Methyl 5-bromopicolinamide)[3] | Suggests low volatility. |

| LogP | 1.59 (for N-Methyl 5-bromopicolinamide)[3] | Indicates moderate lipophilicity, which is often correlated with good membrane permeability and balanced solubility. |

| pKa | 13.54 (Predicted for N-Methyl 5-bromopicolinamide)[3] | The amide N-H is weakly acidic, while the pyridine nitrogen is basic, influencing ionization state at physiological pH. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, DCM. | Important for selecting appropriate solvent systems for synthesis, purification, and formulation. |

Synthesis and Manufacturing

The synthesis of 5-Bromo-6-methylpicolinamide is typically achieved through a multi-step process starting from commercially available precursors. The general strategy involves the formation of the picolinic acid or ester core, followed by amidation.

Workflow for the Synthesis of 5-Bromo-6-methylpicolinamide

Caption: Suzuki coupling of 5-Bromo-6-methylpicolinamide for PARP inhibitor synthesis.

Conclusion

5-Bromo-6-methylpicolinamide is more than just a chemical intermediate; it is a strategically designed building block that addresses several key requirements in modern drug discovery. Its synthesis is achievable through established chemical transformations, and its physicochemical properties are favorable for developing orally bioavailable drugs. The true value of this molecule is realized in its application as a core scaffold for PARP inhibitors, where the picolinamide moiety provides the necessary pharmacophore for enzyme binding, and the bromo-substitution offers a gateway for synthetic elaboration to optimize potency and selectivity. For research scientists and drug development professionals in oncology, a thorough understanding of the properties and reactivity of 5-Bromo-6-methylpicolinamide is essential for the continued development of next-generation targeted therapies.

References

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. Available at: [Link]

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors. Organic Process Research & Development. Available at: [Link]

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

-

Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Methyl 6-bromo-5-methylpicolinate | C8H8BrNO2 | CID 45789630. PubChem. Available at: [Link]

-

Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link]

-

5hmC enhances PARP trapping and restores PARP inhibitor sensitivity in chemoresistant BRCA1/2-deficient cells. Molecular Cell. Available at: [Link]

Sources

- 1. 1228014-22-9|5-Bromo-6-methylpicolinamide|BLD Pharm [bldpharm.com]

- 2. CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof - Google Patents [patents.google.com]

- 3. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

An In-depth Technical Guide to the Solubility of 5-Bromo-6-methylpicolinamide in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-methylpicolinamide, a compound of interest in pharmaceutical and chemical research. Given the limited direct experimental data on this specific molecule, this document synthesizes information from analogous structures, fundamental principles of solubility, and established experimental methodologies. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining the solubility of this and similar compounds.

Understanding the Molecule: Physicochemical Profile and Structural Analogs

Methyl 5-bromo-6-methylpicolinate (CAS: 1215860-20-0) is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] It is an off-white to light yellow powder with a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol .[1][2] Its structure features a substituted pyridine ring, a bromomethyl group, and a methyl ester, which are all reactive sites valuable for creating more complex molecules.[1]

Table 1: Physicochemical Properties of Methyl 5-bromo-6-methylpicolinate and Predicted Properties of 5-Bromo-6-methylpicolinamide

| Property | Methyl 5-bromo-6-methylpicolinate | 5-Bromo-6-methylpicolinamide (Predicted) | Rationale for Prediction |

| Molecular Formula | C8H8BrNO2[1] | C7H7BrN2O | Based on amide functional group. |

| Molecular Weight | 230.06 g/mol [1][2] | ~215.05 g/mol | Calculated based on the predicted molecular formula. |

| Appearance | Off-white to light yellow powder[1] | Likely a solid at room temperature. | Amides generally have higher melting points than related esters.[3] |

| Polarity | Moderately polar | More polar than the corresponding ester. | The amide group is more polar than the ester group due to the presence of the N-H bond and greater resonance stabilization. |

| Hydrogen Bonding | Acceptor | Both donor and acceptor.[3] | The amide group contains both a hydrogen bond donor (N-H) and acceptors (C=O and pyridine nitrogen). |

| Storage | Inert atmosphere, room temperature[2] | Similar storage conditions are advisable. | To prevent potential degradation. |

The conversion of the methyl ester in Methyl 5-bromo-6-methylpicolinate to the primary amide in 5-Bromo-6-methylpicolinamide introduces a primary amide group (-CONH2). This functional group significantly influences the molecule's properties, most notably its polarity and hydrogen bonding capability. Amides are generally more polar and have higher melting and boiling points than their corresponding esters due to their ability to form strong intermolecular hydrogen bonds.[3] This enhanced hydrogen bonding capacity is a critical factor in determining solubility.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The solubility of a crystalline organic compound in a solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.

For 5-Bromo-6-methylpicolinamide, the key structural features influencing its solubility are:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to the molecule's polarity and potential for π-π stacking interactions.

-

Bromo Group: A halogen substituent that increases the molecular weight and can participate in halogen bonding.

-

Methyl Group: A non-polar alkyl group.

-

Picolinamide Moiety: The primary amide group is the most significant contributor to polarity and hydrogen bonding. It can act as both a hydrogen bond donor and acceptor.[3]

The presence of strong intermolecular forces, such as hydrogen bonding and π-π stacking, in the solid state of a compound can lead to poor solubility in many organic solvents.[5] To achieve dissolution, the solvent molecules must effectively disrupt these interactions.

Predicting Solubility in Common Organic Solvents

Based on the structure of 5-Bromo-6-methylpicolinamide, we can make educated predictions about its solubility in various classes of organic solvents.

Table 2: Predicted Solubility of 5-Bromo-6-methylpicolinamide in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol | Potentially low to moderate | The amide group can hydrogen bond with protic solvents. However, the overall size of the molecule and the presence of the non-polar methyl and bromo groups may limit high solubility.[3] |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Likely to be soluble | These solvents are strong hydrogen bond acceptors and are effective at solvating polar molecules, including amides.[5][6] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely low | These solvents are less polar and are not as effective at disrupting the strong intermolecular hydrogen bonds of the amide.[5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Potentially slight to moderate | These solvents can interact through dipole-dipole interactions, but lack the hydrogen bonding capability to effectively solvate the amide. |

| Aromatic | Toluene, p-Xylene | Likely low | While π-π stacking interactions with the pyridine ring are possible, these non-polar solvents are generally poor at solvating polar amides.[6] |

| Non-polar | Hexane, Cyclohexane | Insoluble | The significant difference in polarity between the solute and solvent will prevent dissolution. |

It is important to note that for some picolinamide-directed reactions, solvents like p-xylene, DMSO, and DMF have been investigated, suggesting some degree of solubility or utility as a reaction medium for related compounds.[6]

Experimental Determination of Solubility: Protocols and Methodologies

Given the predictive nature of the above information, experimental determination of solubility is crucial for obtaining accurate data. The following section outlines a standard protocol for determining the solubility of a solid organic compound.

Materials and Equipment

-

5-Bromo-6-methylpicolinamide (solid)

-

A range of organic solvents (e.g., as listed in Table 2)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates a typical workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Bromo-6-methylpicolinamide to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Prepare these mixtures for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 5-Bromo-6-methylpicolinamide.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Alternative and High-Throughput Methods

For rapid screening, several high-throughput solubility assessment methods are available. These include techniques based on nephelometry (light scattering) or UV-Vis spectroscopy in multi-well plates. While these methods are faster, they may be less accurate than the traditional shake-flask method.[7] More advanced techniques like nuclear magnetic resonance (NMR) can also be used for rapid and accurate solubility determination without the need for phase separation.[7]

Leveraging Solubility Data in Research and Development

Accurate solubility data is critical in various stages of drug development and chemical research:

-

Early-Stage Discovery: Helps in selecting compounds with favorable physicochemical properties for further development.

-

Process Chemistry: Informs the choice of solvents for reactions, work-up procedures, and purification (e.g., crystallization).

-

Formulation Development: Essential for designing appropriate dosage forms and delivery systems.

Conclusion

References

-

Chemistry Stack Exchange. Solubility of Amides. (2020). Available from: [Link]

-

Knowledge UChicago. Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. (2021). Available from: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. (2024). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. Available from: [Link]

-

PubChem. 5-Bromo-6-isothiocyanatoquinoxaline. Available from: [Link]

-

National Institutes of Health. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. (2025). Available from: [Link]

-

LibreTexts. Solubility of Organic Compounds. (2023). Available from: [Link]

-

ResearchGate. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

PubMed. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Available from: [Link]

-

ResearchGate. The Reductive Cleavage Of Picolinic Amides. Available from: [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

-

Nature Communications. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

-

Royal Society of Chemistry. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry. Available from: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). Available from: [Link]

-

ResearchGate. Green Solvents for the Formation of Amide Linkage. (2021). Available from: [Link]

-

Nighochem Private Limited. 5-bromo-6-isothiocyana toquinoxaline. Available from: [Link]

-

PubChem. Methyl 6-bromo-5-methylpicolinate. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1215860-20-0|Methyl 5-bromo-6-methylpicolinate|BLD Pharm [bldpharm.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Research Directive: Elucidating the Mechanism of Action of 5-Bromo-6-methylpicolinamide

Abstract: 5-Bromo-6-methylpicolinamide is a novel heterocyclic compound with potential for biological activity, yet its mechanism of action remains uncharacterized. This document outlines a comprehensive, multi-phase research strategy designed to systematically investigate the compound's biological effects, identify its molecular target(s), and elucidate the downstream signaling pathways it modulates. By integrating phenotypic screening, target deconvolution techniques, and detailed pathway analysis, this research directive provides a robust framework for determining the therapeutic potential and mechanism of action of this promising molecule.

Introduction and Strategic Overview

5-Bromo-6-methylpicolinamide belongs to the picolinamide class of compounds, a scaffold known to be present in a variety of biologically active molecules. The inclusion of a bromine atom and a methyl group on the pyridine ring suggests the potential for specific interactions with biological macromolecules, making it a compound of interest for drug discovery. However, to date, no studies have been published detailing its biological effects or mechanism of action.

This guide is structured as an integrated research plan, moving from broad, high-level phenotypic observations to deep, mechanistic validation. The core of this directive is a series of self-validating experimental protocols, designed to build upon one another to construct a coherent and evidence-based understanding of the compound's function.

Our investigation is founded on two primary, testable hypotheses based on the structural alerts within the molecule:

-

Hypothesis 1: Targeted Enzyme Inhibition. The picolinamide scaffold is present in various enzyme inhibitors. We hypothesize that 5-Bromo-6-methylpicolinamide may act as a targeted inhibitor of a key enzyme class, such as protein kinases or metabolic enzymes, leading to downstream cellular effects.

-

Hypothesis 2: Modulation of a Core Signaling Pathway. The compound may interfere with a critical cellular signaling cascade, such as the NF-κB pathway, which is central to inflammation and cell survival, or the DNA damage response (DDR) pathway, akin to the action of PARP inhibitors.[1][2][3][4]

The following sections detail a phased experimental approach to test these hypotheses.

Phase 1: Broad-Spectrum Phenotypic and Target Class Screening

The initial phase is designed to cast a wide net, identifying any significant biological activity of 5-Bromo-6-methylpicolinamide and providing direction for more focused investigation.

Experimental Workflow: Phase 1

Caption: Phase 1 workflow for initial screening of 5-Bromo-6-methylpicolinamide.

Protocol: Cell Viability MTT Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of the compound across a panel of cancer and non-cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7][8]

Methodology:

-

Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7, and non-cancerous HEK293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a 2X serial dilution of 5-Bromo-6-methylpicolinamide in culture medium, ranging from 200 µM to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This assay will determine if 5-Bromo-6-methylpicolinamide has inhibitory activity against a broad panel of protein kinases. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[9][10][11][12][13]

Methodology:

-

Compound Preparation: Prepare serial dilutions of 5-Bromo-6-methylpicolinamide in an appropriate buffer (e.g., with 1% DMSO). A known kinase inhibitor like Staurosporine should be used as a positive control.[9]

-

Kinase Reaction Setup: In a 384-well plate, add the compound dilutions. Then, add the specific kinase and its corresponding substrate peptide to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.

-

ADP Detection: Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add a Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Luminescence Reading: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Anticipated Data and Interpretation

The results from Phase 1 will be summarized to guide the next steps.

| Assay | Hypothetical Outcome | Interpretation & Next Steps |

| Cell Viability | IC50 = 5 µM in A549 cells; >100 µM in HEK293 cells | Compound shows selective cytotoxicity against a cancer cell line. Proceed to Phase 2 for target identification in A549 cells. |

| Kinase Screen | >80% inhibition of Kinase X at 1 µM | Potent and specific kinase inhibition identified. Proceed to Phase 3 for cellular validation of Kinase X as the target. |

| Cell Viability & Kinase Screen | No significant activity observed | The compound may have a different mechanism (e.g., non-enzymatic target) or require metabolic activation. Consider alternative screening approaches. |

Phase 2: Molecular Target Identification

If Phase 1 reveals a consistent and potent cellular phenotype (e.g., cytotoxicity) without an obvious enzymatic target, this phase aims to identify the direct binding partner(s) of 5-Bromo-6-methylpicolinamide. We will employ complementary, unbiased techniques.

Experimental Workflow: Phase 2

Caption: Phase 2 workflow for unbiased target identification.

Protocol: Affinity Chromatography-Mass Spectrometry

This method uses an immobilized version of the compound to "pull down" its binding partners from a cell lysate.[14][15][16][17]

Methodology:

-

Probe Synthesis: Synthesize an analog of 5-Bromo-6-methylpicolinamide with a linker at a position determined not to be essential for its activity, terminating in a biotin tag or a functional group for covalent attachment to agarose beads.

-

Lysate Preparation: Grow A549 cells and prepare a native cell lysate using a non-denaturing lysis buffer.

-

Affinity Pull-Down: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of lysate with unconjugated beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer or by competing with an excess of the free compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are unique to the compound-bead pull-down and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their stabilization against proteolysis upon ligand binding.[15]

Methodology:

-

Lysate Treatment: Treat aliquots of native A549 cell lysate with either 5-Bromo-6-methylpicolinamide or a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each lysate aliquot and incubate for a set time. The target protein, if stabilized by the compound, will be more resistant to digestion.

-

Analysis: Stop the digestion and analyze the protein patterns using SDS-PAGE.

-

Identification: Excise protein bands that are present or more intense in the compound-treated lane compared to the control lane and identify them by mass spectrometry.

Phase 3: Pathway Elucidation and Mechanistic Validation

Once a primary target or a well-defined phenotype is confirmed, this phase focuses on understanding the downstream consequences of the compound-target interaction. Assuming the target is identified as an inhibitor of the IKK complex, a key regulator of the NF-κB pathway, this section outlines the validation steps.

Proposed Signaling Pathway: NF-κB Inhibition

Caption: Hypothesized mechanism of NF-κB pathway inhibition.

Protocol: Western Blot for NF-κB Pathway Proteins

This protocol will verify if the compound inhibits the NF-κB pathway by measuring the phosphorylation status of IκBα, a key event in pathway activation.[4][18][19][20][21]

Methodology:

-

Cell Treatment: Plate A549 cells and starve them of serum overnight. Pre-treat the cells with 5-Bromo-6-methylpicolinamide (at its IC50 concentration) or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with TNF-α (a known NF-κB activator) for 15 minutes.

-

Lysate Preparation: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-IκBα.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe for total IκBα and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Expected Result: In vehicle-treated, TNF-α stimulated cells, a strong phospho-IκBα signal will be present. In compound-treated cells, this signal should be significantly reduced, indicating inhibition of IKK activity.

Conclusion and Future Directions

This research directive provides a structured, hypothesis-driven framework for the comprehensive mechanistic evaluation of 5-Bromo-6-methylpicolinamide. By systematically progressing from broad phenotypic screening to specific target identification and pathway validation, this plan will efficiently and robustly elucidate the compound's mode of action. The successful completion of these studies will not only define the biological function of this novel molecule but also pave the way for its potential development as a therapeutic agent.

References

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 1-10. [Link]

-

Genomics Education Programme. (2021). PARP inhibitors. [Link]

-

Pommier, Y., et al. (2016). Mechanism of Action of PARP Inhibitors. Hematology/Oncology Clinics of North America, 30(1), 187-205. [Link]

-

Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. [Link]

-

Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 698. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

-

Auld, D. S., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ACS Chemical Biology, 8(6), 1264-1275. [Link]

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Ramos, M. A., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 8(5), e64132. [Link]

-

Chen, F., Castranova, V., & Shi, X. (2001). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Cancer Research, 61(22), 8085-8095. [Link]

-

Wikipedia. (n.d.). NF-κB. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. Journal of Biological Chemistry, 284(5), 2631-2640. [Link]

-

Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]

-

BioAssay Systems. (n.d.). EnzyChrom Kinase Assay Kit. [Link]

-

Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 4. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. chondrex.com [chondrex.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. promega.com [promega.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. NF-κB - Wikipedia [en.wikipedia.org]

potential biological activity of "5-Bromo-6-methylpicolinamide"

An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-6-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine ring and its derivatives are privileged structures, forming the core of numerous therapeutic agents. Picolinamides, a class of pyridinecarboxylic acid derivatives, have garnered significant attention for their diverse biological activities. This guide focuses on a specific, yet underexplored member of this family: 5-Bromo-6-methylpicolinamide . While direct, extensive research on this particular molecule is nascent, its structural features and its documented role as a key intermediate in the synthesis of potent kinase inhibitors suggest a wealth of untapped therapeutic potential.

This document serves as a technical guide and a research prospectus. It is designed for scientists and drug development professionals, providing a comprehensive overview of the inferred biological activities of 5-Bromo-6-methylpicolinamide, grounded in the established pharmacology of related compounds. We will delve into its synthesis, potential mechanisms of action, and provide detailed, actionable experimental protocols to validate these hypotheses. Our approach is rooted in scientific integrity, aiming to equip researchers with the foundational knowledge and practical methodologies to explore the promise of this intriguing molecule.

Molecular Profile and Synthesis of 5-Bromo-6-methylpicolinamide

A thorough understanding of a compound begins with its fundamental chemical properties.

Chemical Structure:

-

IUPAC Name: 5-Bromo-6-methylpyridine-2-carboxamide

-

Molecular Formula: C₇H₇BrN₂O[1]

-

Molecular Weight: 215.05 g/mol [1]

The structure features a pyridine ring substituted with a carboxamide group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 6-position. The bromine atom, an electron-withdrawing group, and the methyl group, an electron-donating group, are expected to modulate the electronic properties and binding interactions of the molecule.

Synthesis Pathway:

The synthesis of 5-Bromo-6-methylpicolinamide has been documented in patent literature, typically as a step in the creation of more complex molecules.[3][4] A common and effective method involves the acid-catalyzed hydrolysis of the corresponding nitrile.

Protocol 1: Synthesis via Nitrile Hydrolysis

-

Starting Material: 5-bromo-6-methylpicolinonitrile.

-

Reagents: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄), typically in a 4:1 volume ratio.

-

Procedure: a. Dissolve 5-bromo-6-methylpicolinonitrile in the TFA/H₂SO₄ mixture. b. Stir the solution at a moderately elevated temperature (e.g., 40°C) for an extended period (e.g., 16 hours) to ensure complete conversion.[3][4] c. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). d. Upon completion, carefully pour the reaction mixture into ice water to precipitate the product. e. Isolate the solid product by filtration. f. Wash the solid with water to remove residual acid. g. Dry the product under vacuum to yield 5-Bromo-6-methylpicolinamide as a white solid.[3][4]

This straightforward synthesis provides good yields and a high-purity product, making it accessible for laboratory-scale production and subsequent biological screening.

Inferred Primary Target: The mTOR Kinase Pathway

The most significant insight into the potential biological activity of 5-Bromo-6-methylpicolinamide comes from its use as a key intermediate in the synthesis of mTOR kinase inhibitors.[3][4][5] The mTOR (mammalian Target of Rapamycin) pathway is a critical cellular signaling cascade that governs cell growth, proliferation, metabolism, and survival.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which have different sensitivities to inhibitors and regulate different downstream processes.[4] The development of compounds that can inhibit one or both of these complexes is a major focus of modern oncology research.[4]

The fact that 5-Bromo-6-methylpicolinamide is a building block for potent mTOR inhibitors strongly implies that this scaffold is well-suited for interaction with the ATP-binding pocket of mTOR or related kinases in the PI3K/Akt/mTOR pathway.[4]

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Broader Biological Potential of the Picolinamide Scaffold

Beyond its likely role in mTOR inhibition, the picolinamide chemical class has demonstrated a wide array of biological activities. These provide fertile ground for investigating 5-Bromo-6-methylpicolinamide in other therapeutic contexts.

-

Anticancer Activity: Picolinamide derivatives have shown potent anti-proliferative effects against various human cancer cell lines.[6][7] Some have been found to inhibit other kinases crucial for tumor growth, such as Aurora-B kinase and VEGFR-2.[6][7][8] This suggests that 5-Bromo-6-methylpicolinamide could exhibit broad-spectrum anticancer activity.

-

Antimicrobial Activity: A significant body of research highlights the antibacterial properties of picolinamides. Notably, certain derivatives have shown exquisite potency and selectivity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[9] The halogenated pyridine core is often a key feature in potent antimicrobial agents.

-

Enzyme Inhibition: The picolinamide structure is a versatile scaffold for designing enzyme inhibitors. Derivatives have been developed as inhibitors of acetylcholinesterase (AChE), which is relevant for the treatment of Alzheimer's disease.[10] Other research has explored their potential as phosphodiesterase 4 (PDE4) inhibitors for inflammatory conditions.[11]

Proposed Experimental Workflows for Target Validation

To transition from inferred potential to validated activity, a structured experimental approach is essential. The following protocols are designed to systematically evaluate the biological effects of 5-Bromo-6-methylpicolinamide.

Workflow for Anticancer Activity Assessment

This workflow outlines the steps to determine the compound's potential as an anticancer agent, focusing on its hypothesized role as a kinase inhibitor.

Caption: Experimental workflow for validating anticancer potential.

Protocol 2: In Vitro Kinase Inhibition Assay (mTOR)

-

Objective: To determine the direct inhibitory effect of 5-Bromo-6-methylpicolinamide on mTOR kinase activity.

-

Materials: Recombinant human mTOR enzyme, substrate (e.g., inactive S6K1), ATP, assay buffer, 5-Bromo-6-methylpicolinamide stock solution (in DMSO), positive control inhibitor (e.g., Rapamycin), and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of 5-Bromo-6-methylpicolinamide. b. In a 96-well plate, add the mTOR enzyme, substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity, using the detection system. f. Calculate the IC₅₀ value (the concentration of compound required to inhibit 50% of kinase activity).

Protocol 3: Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of 5-Bromo-6-methylpicolinamide on cancer cells.

-

Materials: Cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast), complete culture medium, 5-Bromo-6-methylpicolinamide, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of 5-Bromo-6-methylpicolinamide for 48-72 hours. c. Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. d. Solubilize the formazan crystals with the solubilizing agent. e. Measure the absorbance at 570 nm using a plate reader. f. Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow for Antimicrobial Activity Screening

This workflow details the process for evaluating the compound's potential as an antimicrobial agent.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of 5-Bromo-6-methylpicolinamide that inhibits the visible growth of a microorganism.

-

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Clostridioides difficile), appropriate broth medium (e.g., Mueller-Hinton Broth), 5-Bromo-6-methylpicolinamide, positive control antibiotic (e.g., vancomycin), and 96-well microtiter plates.

-

Procedure: a. Prepare a two-fold serial dilution of the compound in the broth medium in a 96-well plate. b. Inoculate each well with a standardized suspension of the test bacterium. c. Include positive (no compound) and negative (no bacteria) growth controls. d. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours; anaerobic conditions for C. difficile). e. The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Structure-Activity Relationship (SAR) and Future Directions

5-Bromo-6-methylpicolinamide is not just a potential therapeutic in itself, but a valuable starting point for medicinal chemistry optimization.

Key Structural Features for SAR Exploration:

-

The Carboxamide Group: This group is crucial for forming hydrogen bonds with protein targets. Modifications here could alter binding affinity and specificity.

-

The Bromine Atom: Halogen bonds are increasingly recognized as important interactions in drug-receptor binding. Replacing bromine with other halogens (Cl, F) or other functional groups could fine-tune activity.

-

The Methyl Group: This small alkyl group can influence solubility and steric interactions within a binding pocket. Exploring different alkyl groups at this position could enhance potency.

Future Research:

-

Lead Optimization: Systematically modify the 5-Bromo-6-methylpicolinamide scaffold to improve potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

-

Target Deconvolution: If the compound shows broad anticancer activity, employ techniques like chemical proteomics to identify its full range of cellular targets.

-

In Vivo Efficacy Studies: For promising lead compounds, advance to preclinical animal models to evaluate efficacy and safety.

Conclusion

5-Bromo-6-methylpicolinamide represents a molecule of significant latent potential. While direct biological data is scarce, its role as a precursor to sophisticated mTOR inhibitors provides a strong, rational basis for investigating its anticancer properties. Furthermore, the established versatility of the picolinamide scaffold suggests promising avenues for its exploration as an antimicrobial or other enzyme-inhibiting agent. This guide provides the theoretical framework and practical experimental designs necessary to unlock the therapeutic promise of 5-Bromo-6-methylpicolinamide, offering a valuable starting point for innovation in drug discovery.

References

-

Wang, W., Zhang, Y., Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6333-6344. [Link][6]

-

PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link][7]

-

Le, P. T., et al. (2020). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 6(8), 2119-2129. [Link][9]

-

Wang, S., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 743-749. [Link][10]

-

European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. EPO. [Link][3]

-

United States Patent. (2012). US 8,110,578 B2. Google Patents. [Link][4]

-

Chemikart. 1228014-22-9 | 5-Bromo-6-methylpicolinamide | A2B Chem. Chemikart. [Link][1]

-

Google Patents. (2011). US 2011/0137028A1. Google Patents. [Link][5]

-

Chemikart. 3-Bromo-2-methylpyridine-6-carboxamide | ChemScene. Chemikart. [Link][2]

-

PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

-

PubMed. (2004). New orally active PDE4 inhibitors with therapeutic potential. PubMed. [Link][11]

Sources

- 1. 1228014-22-9 | 5-Bromo-6-methylpicolinamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 2. 3-Bromo-2-methylpyridine-6-carboxamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 3. data.epo.org [data.epo.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. New orally active PDE4 inhibitors with therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Bromo-6-methylpicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

5-Bromo-6-methylpicolinamide is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its potential as a scaffold for various therapeutic agents. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and metabolic fate. This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-6-methylpicolinamide, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The interpretation of this data provides unambiguous confirmation of the compound's chemical structure. The molecular formula of 5-Bromo-6-methylpicolinamide is C7H7BrN2O, and its molecular weight is approximately 215.05 g/mol [1].

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of 5-Bromo-6-methylpicolinamide is predicted to exhibit a characteristic molecular ion peak and several key fragment ions that are diagnostic of its structure.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Identity | Description |

| 214/216 | [M]+• | Molecular ion peak, showing the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

| 198/200 | [M - NH₂]+ | Loss of the amino group from the amide functionality. |

| 171/173 | [M - C(O)NH₂]+ | Loss of the carboxamide group. |

| 118 | [M - Br - NH₃]+ | Loss of a bromine atom and ammonia. |

| 91 | [C₆H₅N]+ | Putative pyridyl fragment after loss of bromine and the amide group. |

Fragmentation Pathway

The fragmentation of 5-Bromo-6-methylpicolinamide in EI-MS is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions, primarily involving the cleavage of the amide group and the carbon-bromine bond.

Caption: Predicted Mass Spectrometry Fragmentation Pathway of 5-Bromo-6-methylpicolinamide.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 5-Bromo-6-methylpicolinamide is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Injection: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Bromo-6-methylpicolinamide is expected to show characteristic absorption bands for the amide group, the aromatic pyridine ring, and the carbon-halogen bond.